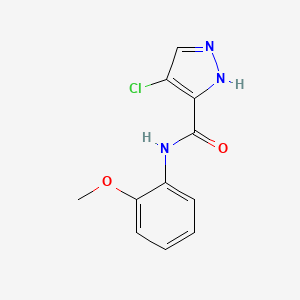![molecular formula C19H23BrN4O3 B4340991 3-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]-N-cyclooctylbenzamide](/img/structure/B4340991.png)
3-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]-N-cyclooctylbenzamide
Overview
Description
3-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]-N-cyclooctylbenzamide is a complex organic compound that features a pyrazole ring substituted with bromine and nitro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]-N-cyclooctylbenzamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, which can be achieved through the cyclization of hydrazines with 1,3-diketones. The bromination and nitration of the pyrazole ring are carried out using bromine and nitric acid, respectively. The final step involves the coupling of the substituted pyrazole with N-cyclooctylbenzamide under appropriate conditions, such as the use of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine .
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized to ensure high yield and purity. This involves the use of automated reactors and continuous flow systems to control reaction parameters precisely. The purification of the final product is typically achieved through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
3-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]-N-cyclooctylbenzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Coupling Reactions: The compound can participate in coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Amines or thiols, base (e.g., sodium hydroxide).
Coupling Reactions: Aromatic compounds, coupling agents (e.g., EDCI), base (e.g., triethylamine).
Major Products Formed
Reduction: 3-[(4-amino-1H-pyrazol-1-yl)methyl]-N-cyclooctylbenzamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Coupling: Complex aromatic structures.
Scientific Research Applications
3-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]-N-cyclooctylbenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]-N-cyclooctylbenzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to its targets. The pyrazole ring can interact with enzymes or receptors, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
- 3-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]-N-cyclooctylbenzamide
- 3-[(4-bromo-3-amino-1H-pyrazol-1-yl)methyl]-N-cyclooctylbenzamide
- 3-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]-N-cyclohexylbenzamide
Uniqueness
3-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]-N-cyclooctylbenzamide is unique due to the presence of both bromine and nitro groups on the pyrazole ring, which confer distinct chemical reactivity and biological activity. The cyclooctyl group enhances its lipophilicity, potentially improving its bioavailability and interaction with lipid membranes .
Properties
IUPAC Name |
3-[(4-bromo-3-nitropyrazol-1-yl)methyl]-N-cyclooctylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23BrN4O3/c20-17-13-23(22-18(17)24(26)27)12-14-7-6-8-15(11-14)19(25)21-16-9-4-2-1-3-5-10-16/h6-8,11,13,16H,1-5,9-10,12H2,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFOCLCBPJGWYQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CCC1)NC(=O)C2=CC=CC(=C2)CN3C=C(C(=N3)[N+](=O)[O-])Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23BrN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{5-[(4-chlorophenoxy)methyl]-2-furoyl}-4-ethylpiperazine](/img/structure/B4340913.png)
![1-{5-[(4-allyl-2-methoxyphenoxy)methyl]-2-furoyl}-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B4340918.png)
![methyl [(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]carbamate](/img/structure/B4340925.png)
![N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-(4-nitro-1H-pyrazol-1-yl)acetamide](/img/structure/B4340932.png)

![2-{2-[(E)-1-(2-METHYLPHENYL)METHYLIDENE]HYDRAZINO}-N~1~-(4-NITROPHENYL)-2-OXOACETAMIDE](/img/structure/B4340947.png)
![2-[2-(1-methyl-3-phenyl-2-propen-1-ylidene)hydrazino]-2-oxo-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B4340952.png)
![2-(diethylamino)ethyl 2-[(1-adamantylcarbonyl)amino]-1,3-benzothiazole-6-carboxylate](/img/structure/B4340968.png)
![3-[(4-bromophenoxy)methyl]-N-{1-[2-(4-morpholinyl)ethyl]-1H-benzimidazol-2-yl}benzamide](/img/structure/B4340969.png)
![3-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]-N-(2,3-dihydro-1H-inden-5-yl)benzamide](/img/structure/B4340976.png)

![dimethyl 5-({4-[(2-bromophenoxy)methyl]benzoyl}amino)isophthalate](/img/structure/B4340997.png)
![N-(1,3-benzodioxol-5-ylmethyl)-5-[(4-bromo-1H-pyrazol-1-yl)methyl]-2-furamide](/img/structure/B4341000.png)
![2-[(1,5-dimethyl-1H-pyrazol-4-yl)carbonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4341001.png)
